5,6-Dihydro-5-azacytidine (DHAC) is a chemically stable and soluble analog of 5-azacytidine, a known antitumor agent. [, ] DHAC exhibits cytostatic activity against various cancer cell lines, including mouse leukemic L1210 cells and human lymphoid cell lines. [, ] It serves as a valuable tool in epigenetic research due to its ability to inhibit DNA methylation, thereby altering gene expression. [, , ]
5,6-Dihydro-5-azacytidine is a nucleoside analog derived from 5-azacytidine, characterized by the saturation of the double bond between the 5 and 6 positions of the pyrimidine ring. This structural modification enhances its stability and reduces cytotoxicity compared to its parent compound. The compound exhibits significant potential in epigenetic research and therapeutic applications, particularly in the context of cancer treatment due to its ability to inhibit DNA methylation.
5,6-Dihydro-5-azacytidine was first synthesized as a derivative of 5-azacytidine, which has been studied extensively since its discovery in the 1970s. The synthesis process involves reducing 5-azacytidine using alkali metal borohydrides in specific solvents, followed by hydrolysis to yield the desired product .
5,6-Dihydro-5-azacytidine is classified as a nucleoside analog and falls under the category of antimetabolites. Its primary mechanism involves interference with DNA methylation processes, making it a candidate for cancer therapies aimed at reactivating silenced genes.
The synthesis of 5,6-dihydro-5-azacytidine typically involves the following steps:
The synthesis is notable for its use of specific reducing agents and solvents that optimize yield and purity. For instance, using sodium borohydride in hexamethylphosphoramide has been shown to produce superior results compared to other methods .
The molecular structure of 5,6-dihydro-5-azacytidine can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) confirm the structure and purity of synthesized 5,6-dihydro-5-azacytidine .
5,6-Dihydro-5-azacytidine participates in various chemical reactions typical of nucleosides:
The compound's hydrolytic stability is attributed to the saturation of the double bond, which prevents nucleophilic attack by water at position 6 . This property makes it less cytotoxic compared to other analogs.
The primary mechanism by which 5,6-dihydro-5-azacytidine exerts its effects involves:
Studies indicate that at low doses, it effectively reduces DNA methylation without significant cytotoxicity, making it a promising candidate for therapeutic applications in epigenetic therapy .
Relevant analyses confirm that 5,6-dihydro-5-azacytidine maintains structural integrity over time and under various pH conditions .
5,6-Dihydro-5-azacytidine has several applications in scientific research and potential therapeutic contexts:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3